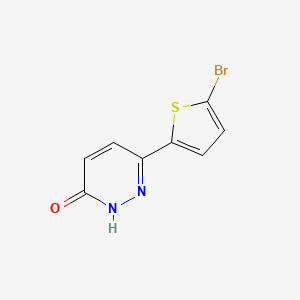

3-(5-bromothiophen-2-yl)-1H-pyridazin-6-one

Description

Properties

IUPAC Name |

3-(5-bromothiophen-2-yl)-1H-pyridazin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrN2OS/c9-7-3-2-6(13-7)5-1-4-8(12)11-10-5/h1-4H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTVDIPYOXPUUIW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)NN=C1C2=CC=C(S2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrN2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54558-08-6 | |

| Record name | 6-(5-bromothiophen-2-yl)-2,3-dihydropyridazin-3-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-bromothiophen-2-yl)-1H-pyridazin-6-one typically involves the following steps:

Bromination of Thiophene: The starting material, thiophene, is brominated using bromine or N-bromosuccinimide (NBS) to yield 5-bromothiophene.

Formation of Pyridazinone Core: The brominated thiophene is then subjected to a cyclization reaction with appropriate hydrazine derivatives to form the pyridazinone core.

The reaction conditions often involve the use of solvents such as toluene or acetic acid and may require heating under reflux .

Industrial Production Methods

Industrial production of this compound can be scaled up by optimizing the reaction conditions mentioned above. Continuous flow reactors and microwave-assisted synthesis are potential methods to enhance the efficiency and yield of the compound .

Chemical Reactions Analysis

Types of Reactions

3-(5-bromothiophen-2-yl)-1H-pyridazin-6-one can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom on the thiophene ring can be substituted with different nucleophiles such as amines, thiols, or alkoxides.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Coupling Reactions: It can participate in Suzuki-Miyaura and Stille coupling reactions to form C-C bonds with other aromatic or heteroaromatic compounds.

Common Reagents and Conditions

Substitution Reactions: Nucleophiles such as sodium methoxide or potassium thiolate in polar solvents like dimethyl sulfoxide (DMSO).

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) and bases like potassium carbonate in solvents such as tetrahydrofuran (THF) or toluene.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted thiophene derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

3-(5-bromothiophen-2-yl)-1H-pyridazin-6-one has several scientific research applications:

Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents, including anti-inflammatory and anticancer compounds.

Materials Science: The compound is used in the development of organic semiconductors and conductive polymers for electronic devices.

Organic Synthesis: It acts as an intermediate in the synthesis of more complex heterocyclic compounds and natural product analogs.

Mechanism of Action

The mechanism of action of 3-(5-bromothiophen-2-yl)-1H-pyridazin-6-one depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes or receptors, modulating their activity. The bromine atom and the pyridazinone core can facilitate binding to specific sites on the target molecules, leading to the desired biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis highlight key structural, synthetic, and functional differences between 3-(5-bromothiophen-2-yl)-1H-pyridazin-6-one and related pyridazinone/thiophene derivatives:

Key Comparisons

Structural Variations Pyridazinone vs. This may influence binding affinity in biological targets like dihydroorotate dehydrogenase (DHODH) . Substituent Effects: The bromothiophene group provides distinct electronic properties compared to chlorophenyl (as in ) or fluorophenoxy substituents (). Bromine’s polarizability and thiophene’s aromaticity could enhance π-stacking interactions in crystal packing or protein binding .

High-Temperature Coupling: Pyridazine derivatives in require acetonitrile at 180°C for SNAr reactions, contrasting with milder conditions for pyridazinones .

Crystallographic Behavior The bromothiophene group in induces a 13.2° dihedral angle between thiophene and phenyl rings, reducing conjugation. Similar steric effects may occur in this compound, though its planar pyridazinone core could promote tighter crystal packing .

Biological Activity

3-(5-bromothiophen-2-yl)-1H-pyridazin-6-one is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its mechanisms of action, efficacy in various assays, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a pyridazinone core linked to a 5-bromothiophene moiety, which contributes to its biological activity. The presence of bromine and the thiophene ring enhances the compound's lipophilicity and may influence its interaction with biological targets.

1. Antimicrobial Activity

Research indicates that derivatives of this compound exhibit significant antimicrobial properties. For example, compounds containing the pyridazinone scaffold have shown effectiveness against various bacterial strains, with some derivatives demonstrating minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

2. Anti-Diabetic Activity

A study highlighted the potential of certain derivatives to inhibit α-amylase, an enzyme involved in carbohydrate digestion. The compound was shown to possess anti-diabetic properties with IC50 values indicating effective inhibition. For instance, one derivative exhibited an IC50 value of 3.76 × 10^-6 mg/mL, outperforming acarbose, a common anti-diabetic agent .

3. Neuroprotective Effects

The compound has been evaluated for its inhibitory effects on monoamine oxidase (MAO), an enzyme implicated in neurodegenerative diseases. Notably, some derivatives demonstrated selectivity for MAO-B with low IC50 values (e.g., 0.013 µM), suggesting potential for treating conditions like Alzheimer's disease .

The biological activity of this compound is attributed to its ability to interact with specific enzymes and receptors:

- MAO Inhibition : Compounds derived from this scaffold act as reversible and competitive inhibitors of MAO-B, which is crucial for regulating neurotransmitter levels in the brain.

- α-Amylase Inhibition : The inhibition of α-amylase suggests that these compounds can modulate glucose metabolism, making them candidates for diabetes management.

Case Study 1: MAO-B Inhibition

In a comparative study, several pyridazinone derivatives were synthesized and screened for MAO-B inhibition. The most potent inhibitor (T6) showed an IC50 value significantly lower than other tested compounds, highlighting the importance of bromine substitution at the meta position on the thiophene ring .

Case Study 2: Antimicrobial Efficacy

A series of derivatives were tested against Gram-positive and Gram-negative bacteria. The results indicated that certain modifications to the thiophene ring enhanced antimicrobial activity, with some compounds achieving MIC values below 10 µg/mL against resistant strains .

Table 1: Biological Activity Summary

Q & A

Basic Research Question: What are the established synthetic routes for introducing the 5-bromothiophene moiety into pyridazinone derivatives?

Methodological Answer:

The 5-bromothiophene group is typically introduced via Suzuki-Miyaura cross-coupling or nucleophilic aromatic substitution. For example, in related compounds, 5-bromo-substituted thiophenes are coupled with pyridazinone precursors using palladium catalysts under inert conditions (e.g., Pd(PPh₃)₄, Na₂CO₃, DMF/H₂O) . Hydrazine hydrate is often employed to cyclize intermediates into the pyridazinone core . Reaction monitoring via TLC or LC-MS is critical to optimize yields.

Advanced Research Question: How can regioselectivity challenges be addressed during the synthesis of 3-(5-bromothiophen-2-yl)-1H-pyridazin-6-one?

Methodological Answer:

Regioselectivity in pyridazinone synthesis is influenced by electronic and steric factors. Computational tools like DFT can predict reactive sites on the pyridazinone ring. Experimentally, directing groups (e.g., methyl or halogen substituents) can guide coupling reactions. For bromothiophene derivatives, microwave-assisted synthesis may enhance selectivity by reducing side reactions . Post-reaction analysis via 2D NMR (¹H-¹³C HSQC) helps confirm regiochemical outcomes .

Basic Research Question: What spectroscopic and crystallographic techniques are essential for characterizing this compound?

Methodological Answer:

Key techniques include:

- NMR : ¹H/¹³C NMR for verifying substituent positions and purity. Aromatic protons in bromothiophene appear as doublets (δ 6.8–7.2 ppm).

- X-ray crystallography : SHELX programs refine crystal structures, while ORTEP-3 visualizes molecular geometry .

- Mass spectrometry : High-resolution ESI-MS confirms molecular weight (±0.001 Da tolerance).

Advanced Research Question: How can twinned or disordered crystallographic data be resolved for this compound?

Methodological Answer:

For twinned data, use SHELXL’s TWIN/BASF commands to model twin domains . Disordered bromine atoms require PART instructions and restrained refinement (ISOR/SADI). Validate results using R1/wR2 residuals and check for outliers via the ADDSYM algorithm in PLATON .

Basic Research Question: What in vitro assays are suitable for evaluating its biological activity?

Methodological Answer:

Standard assays include:

- Antiviral : Plaque reduction assays (e.g., against rotavirus, as seen in pyridazinone derivatives) .

- Enzyme inhibition : Fluorescence-based kinase or protease assays.

- Cytotoxicity : MTT/WST-1 assays on mammalian cell lines (IC₅₀ determination).

Advanced Research Question: How can structure-activity relationship (SAR) studies optimize its therapeutic potential?

Methodological Answer:

- Modify substituents : Replace bromine with electron-withdrawing groups (e.g., CF₃) to enhance binding affinity.

- Pharmacophore modeling : Use Schrödinger’s Phase or MOE to identify critical interactions.

- In silico ADMET : Predict pharmacokinetics with SwissADME or pkCSM .

Basic Research Question: What computational methods are used to predict its interaction with biological targets?

Methodological Answer:

- Molecular docking : AutoDock Vina or Glide docks the compound into target pockets (e.g., viral proteases).

- Binding energy analysis : MM-GBSA calculates ΔGbinding in AMBER .

- Pharmacophore alignment : LigandScout maps key interaction sites.

Advanced Research Question: How can molecular dynamics (MD) simulations elucidate its conformational stability in solution?

Methodological Answer:

- Simulation setup : Run 100-ns MD simulations in GROMACS with explicit solvent (TIP3P water).

- Analysis : RMSD/RMSF plots assess stability; hydrogen bond occupancy identifies key interactions.

- Free energy landscapes : Use PCA to map conformational states .

Basic Research Question: How should researchers address contradictions between computational predictions and experimental bioactivity data?

Methodological Answer:

- Validate force fields : Compare DFT-optimized geometries with MD trajectories.

- Check protonation states : Use MarvinSketch to predict dominant forms at physiological pH.

- Reassay under controlled conditions : Ensure assay pH/temperature match simulation parameters .

Advanced Research Question: What strategies mitigate degradation during in vitro or in vivo studies?

Methodological Answer:

- Stability assays : Conduct LC-MS stability screens in PBS, plasma, or liver microsomes.

- Prodrug design : Mask reactive sites (e.g., esterify hydroxyl groups).

- Storage : Lyophilize with cryoprotectants (trehalose) and store at -80°C under argon .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.